molecular formula C8H6F2O3 B1332832 2-(Difluoromethoxy)benzoic acid CAS No. 97914-59-5

2-(Difluoromethoxy)benzoic acid

Cat. No. B1332832
CAS RN: 97914-59-5
M. Wt: 188.13 g/mol
InChI Key: AGDOJFCUKQMLHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Difluoromethoxy)benzoic acid involves several chemical reactions. In one method, 2-Difluoromethoxy-benzoic acid methyl ester is dissolved in methanol (MeOH) and a catalytic quantity of sulfuric acid is added. The mixture is heated at reflux overnight. The solvent is then evaporated and the residue is dissolved in dichloromethane (DCM) and washed with saturated sodium bicarbonate (NaHCO3). The organic phase is dried and evaporated to give the product .


Molecular Structure Analysis

The InChI code for 2-(Difluoromethoxy)benzoic acid is 1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) and the InChI key is AGDOJFCUKQMLHD-UHFFFAOYSA-N .

Scientific Research Applications

1. Development of Novel Fluorescence Probes

2-(Difluoromethoxy)benzoic acid derivatives, such as HPF and APF, have been developed as novel fluorescence probes. These compounds are designed to selectively detect highly reactive oxygen species (hROS) like hydroxyl radical and reactive intermediates of peroxidase. They are particularly useful in distinguishing hROS from other reactive oxygen species, which is significant for biological and chemical applications (Setsukinai et al., 2003).

2. Metabolite Profile in Detoxification

Research has been conducted on the metabolite profile involved in the detoxification of benzoic acid through glycine conjugation. This process is crucial for understanding the physiological significance and potential public health consequences of benzoic acid ingestion. The study provides insights into how detoxification doesn’t indicate glycine depletion but rather involves glycine regeneration, maintaining glycine homeostasis (Irwin et al., 2016).

3. Use in Food and Pharmaceutical Industries

Benzoic acid and its derivatives, including 2-(Difluoromethoxy)benzoic acid, are widely used as preservatives in food and pharmaceutical products due to their antibacterial and antifungal properties. This wide application raises questions about human exposure and the impact on health, leading to studies on metabolism, toxicology, and the establishment of legal limits for these compounds (del Olmo et al., 2017).

4. Thermodynamic Study in Pharmaceutical Research

Benzoic acid is considered a model compound in pharmaceutical research. Studies on the thermodynamic phase behavior of benzoic acid and its mixtures, including 2-(Difluoromethoxy)benzoic acid, with water and organic solvents are essential for process design in pharmaceutical applications. This includes understanding the stability and solubility of these compounds (Reschke et al., 2016).

5. Detection in Various Industries

Methods have been developed for the effective detection of benzoic acid, which is extensively used as a preservative in various industries. The research aims to establish rapid detection methods for quality assurance in pharmaceutical, food, and chemistry industries. This includes the preparation of composite nanorods for enhanced electrochemical detection (Pei et al., 2020).

Safety And Hazards

2-(Difluoromethoxy)benzoic acid is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust .

properties

IUPAC Name

2-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDOJFCUKQMLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366240
Record name 2-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)benzoic acid

CAS RN

97914-59-5
Record name 2-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MI Leach, L Harbige, D RiddaII, K Franzmann - Synthesis, 2015 - gala.gre.ac.uk
N/k er K2 “m in which X and Y are each N or C with at least one of X and Y being N; Z is a single bond or an optionally substituted linking group R1 is hydrogen or a substituent group; …
Number of citations: 0 gala.gre.ac.uk
A Nencini, C Castaldo, TA Comery, J Dunlop… - European Journal of …, 2014 - Elsevier
… Following the general procedure for 3-amino-5-aryl pyrazole synthesis and starting from commercially available 2-difluoromethoxy-benzoic acid methyl ester (29b), the title compound …
Number of citations: 23 www.sciencedirect.com

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